(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one
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Overview
Description
Cyclocurcumin is a bioactive compound isolated from the rhizome of turmeric (Curcuma longa L.). It is a minor curcuminoid with the IUPAC name 2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydro-2H-pyran-4-one . Cyclocurcumin has garnered interest due to its unique chemical structure and potential therapeutic properties, including antioxidant, enzyme inhibitory, and antiviral activities .
Preparation Methods
Cyclocurcumin can be synthesized from curcumin through a cyclization reaction. The synthesis involves the use of trifluoroacetic acid and dry benzene as solvents. The reaction is carried out at room temperature for 65 hours in the dark to prevent photoisomerization of the product
Chemical Reactions Analysis
Cyclocurcumin undergoes various chemical reactions, including:
Substitution: Cyclocurcumin can undergo nucleophilic addition reactions, similar to other curcuminoids.
Common reagents and conditions used in these reactions include oxidizing agents for scavenging studies and nucleophiles for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Cyclocurcumin exerts its effects through various mechanisms:
Antioxidant Activity: Cyclocurcumin scavenges free radicals, such as hydroxyl and superoxide radicals, through hydrogen-atom transfer mechanisms.
Enzyme Inhibition: Cyclocurcumin inhibits specific enzymes, potentially through molecular docking interactions.
Melanogenesis Stimulation: Cyclocurcumin enhances melanin synthesis and export by upregulating microphthalmia transcription factor (MITF) protein.
Comparison with Similar Compounds
Cyclocurcumin is structurally similar to other curcuminoids, such as curcumin and demethoxycurcumin. it differs in its reactivity and specific biological activities:
Demethoxycurcumin: This compound lacks one methoxy group compared to curcumin and has different biological activities.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C21H20O6/c1-25-20-9-13(4-7-17(20)23)3-6-16-11-15(22)12-19(27-16)14-5-8-18(24)21(10-14)26-2/h3-11,19,23-24H,12H2,1-2H3/b6-3+/t19-/m0/s1 |
InChI Key |
IZLBLUIBVMGMIY-NAASZUNDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=O)C[C@H](O2)C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=O)CC(O2)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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